![molecular formula C8H16N2O B068201 (2S)-N-propan-2-ylpyrrolidine-2-carboxamide CAS No. 174089-62-4](/img/structure/B68201.png)
(2S)-N-propan-2-ylpyrrolidine-2-carboxamide
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Overview
Description
(2S)-N-propan-2-ylpyrrolidine-2-carboxamide, also known as IPP, is a chemical compound that has gained significant attention in scientific research. It is a derivative of pyrrolidine and is commonly used as a building block in the synthesis of various drugs and biologically active molecules.
Mechanism of Action
The mechanism of action of (2S)-N-propan-2-ylpyrrolidine-2-carboxamide is not well understood. However, it is believed to act as an inhibitor of various enzymes, including proteases and kinases. (2S)-N-propan-2-ylpyrrolidine-2-carboxamide has also been reported to inhibit the replication of certain viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Biochemical and Physiological Effects
(2S)-N-propan-2-ylpyrrolidine-2-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of several proteases, including HIV-1 protease, HCV NS3/4A protease, and SARS-CoV 3CL protease. (2S)-N-propan-2-ylpyrrolidine-2-carboxamide has also been reported to inhibit the activity of several kinases, including glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinase 2 (CDK2).
Advantages and Limitations for Lab Experiments
(2S)-N-propan-2-ylpyrrolidine-2-carboxamide has several advantages and limitations for lab experiments. One of its main advantages is its versatility as a building block for the synthesis of various compounds. (2S)-N-propan-2-ylpyrrolidine-2-carboxamide is also readily available and relatively inexpensive. However, (2S)-N-propan-2-ylpyrrolidine-2-carboxamide has several limitations, including its low solubility in water and its potential toxicity. Researchers must take special precautions when working with (2S)-N-propan-2-ylpyrrolidine-2-carboxamide to ensure their safety and the safety of others.
Future Directions
(2S)-N-propan-2-ylpyrrolidine-2-carboxamide has several potential future directions. One possible direction is the development of new drugs and biologically active molecules using (2S)-N-propan-2-ylpyrrolidine-2-carboxamide as a building block. Another possible direction is the exploration of the mechanism of action of (2S)-N-propan-2-ylpyrrolidine-2-carboxamide and its potential applications in various fields, including medicine, agriculture, and biotechnology. Additionally, further research is needed to explore the potential toxicity and safety of (2S)-N-propan-2-ylpyrrolidine-2-carboxamide and its derivatives.
Conclusion
In conclusion, (2S)-N-propan-2-ylpyrrolidine-2-carboxamide is a versatile and important compound in scientific research. Its unique properties, including its ability to serve as a building block for the synthesis of various compounds, make it a valuable tool in drug discovery and biotechnology. Further research is needed to explore the potential applications of (2S)-N-propan-2-ylpyrrolidine-2-carboxamide and its derivatives in various fields and to better understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of (2S)-N-propan-2-ylpyrrolidine-2-carboxamide involves the reaction of propan-2-amine with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using column chromatography or recrystallization. This method has been widely used in the synthesis of various derivatives of pyrrolidine and has been reported to yield high purity and good yields.
Scientific Research Applications
(2S)-N-propan-2-ylpyrrolidine-2-carboxamide has been extensively used in scientific research due to its unique properties. One of its most significant applications is in the synthesis of drugs and biologically active molecules. (2S)-N-propan-2-ylpyrrolidine-2-carboxamide serves as a building block for the synthesis of various compounds, including protease inhibitors, antiviral agents, and anticancer drugs.
properties
IUPAC Name |
(2S)-N-propan-2-ylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(2)10-8(11)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUACPLOGXSJUHE-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)[C@@H]1CCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Isopropylpyrrolidine-2-carboxamide |
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